![molecular formula C16H16N2O2 B2787478 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 298218-17-4](/img/structure/B2787478.png)
3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological and pharmaceutical applications.
作用機序
Target of Action
Pyrano[2,3-c]pyrazole derivatives, a class to which this compound belongs, have shown the capability to potentially inhibit the activity of the humanChk1 kinase enzyme . This enzyme plays a crucial role in DNA damage response and cell cycle regulation.
Mode of Action
It’s known that pyrano[2,3-c]pyrazole derivatives can interact with their targets, such as the chk1 kinase enzyme, leading to changes in the enzyme’s activity . This interaction can potentially inhibit the enzyme’s function, affecting the cell cycle regulation and DNA damage response.
Biochemical Pathways
Given the potential inhibition of the chk1 kinase enzyme, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA damage response .
Result of Action
Pyrano[2,3-c]pyrazole derivatives have shown promisingantimicrobial , anticancer , anti-inflammatory , and antiviral properties . The inhibition of the Chk1 kinase enzyme could potentially lead to the disruption of cell cycle regulation and DNA damage response, which could explain some of these effects.
Action Environment
The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These methods suggest a focus on sustainability and environmental consciousness in the compound’s production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as pyrano[2,3-c]pyrazol-6(1H)-one derivatives with 2-methylbenzyl halides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the pyrazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases and conditions.
Industry: : Applied in the development of new materials and chemical processes.
類似化合物との比較
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2,5-Dimethyl-4-(4-methylbenzyl)pyridine
3,4-Dimethylbenzyl alcohol
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
3,4-dimethyl-5-[(2-methylphenyl)methyl]-2H-pyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDIPUIYIEOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
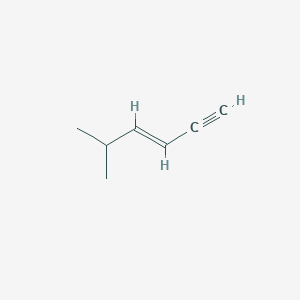
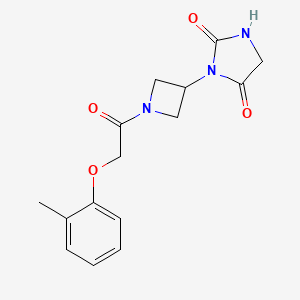
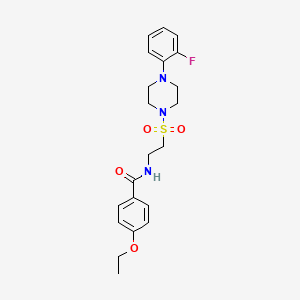
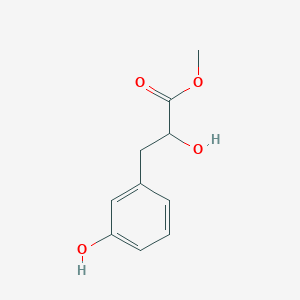
![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)
![2-[(2,4-dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787404.png)

![2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide](/img/structure/B2787407.png)
![octahydro-1H-pyrano[4,3-c]pyridine hydrochloride](/img/structure/B2787408.png)
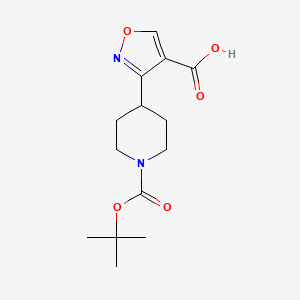
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2787414.png)
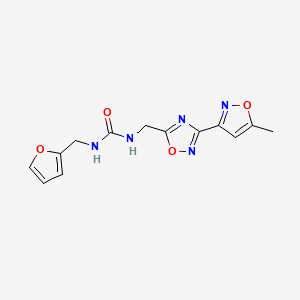
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)
